

Bicyclo[3.2.2]nonan-6-ol chemical structure and properties

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Compound of Interest

Compound Name: Bicyclo[3.2.2]nonan-6-ol

Cat. No.: B15092444

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An In-depth Technical Guide to Bicyclo[3.2.2]nonan-6-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bicyclo[3.2.2]nonan-6-ol is a bicyclic alcohol with a rigid carbon framework that has garnered interest in medicinal chemistry and materials science. This document provides a comprehensive overview of its chemical structure, properties, synthesis, and spectral characterization. While **Bicyclo[3.2.2]nonan-6-ol** itself has not been extensively studied for its biological activity, its structural motif is present in a variety of biologically active molecules. This guide aims to serve as a foundational resource for researchers working with or considering the use of this compound in their studies.

Chemical Structure and Isomerism

Bicyclo[3.2.2]nonan-6-ol possesses a unique bridged bicyclic system. The numbering of the carbon skeleton is crucial for identifying the position of the hydroxyl group and understanding its stereochemistry. The hydroxyl group at the C-6 position can exist in two diastereomeric forms: endo and exo.



Chemical Structure of Bicyclo[3.2.2]nonan-6-ol

endo-Bicyclo[3.2.2]nonan-6-ol

exo-Bicyclo[3.2.2]nonan-6-ol

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Caption: 2D representations of endo and exo isomers of Bicyclo[3.2.2]nonan-6-ol.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of **Bicyclo[3.2.2]nonan-6-ol** is presented below. It is important to note that experimentally determined values for properties such as melting and boiling points are not readily available in the literature; the values presented are largely computational predictions.

Property	Value	Source
Molecular Formula	C ₉ H ₁₆ O	PubChem[1]
Molecular Weight	140.22 g/mol	PubChem[1]
CAS Number	1614-76-2	PubChem[1]
Boiling Point (Predicted)	229.0 ± 8.0 °C	ChemicalBook
Density (Predicted)	1.018 ± 0.06 g/cm ³	ChemicalBook
XLogP3	2.4	PubChem[1]
Topological Polar Surface Area	20.2 Ų	PubChem[1]
Complexity	122	PubChem[1]



Synthesis and Experimental Protocols

The primary route to **Bicyclo[3.2.2]nonan-6-ol** is through the reduction of the corresponding ketone, Bicyclo[3.2.2]nonan-6-one. The stereochemical outcome of the reduction is dependent on the reducing agent and reaction conditions.

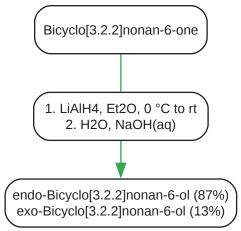
Synthesis of a Mixture of endo- and exo-Bicyclo[3.2.2]nonan-6-ol

Reduction of Bicyclo[3.2.2]nonan-6-one with lithium aluminum hydride (LiAlH₄) has been reported to yield a mixture of the endo and exo isomers.[2]

- Experimental Protocol:
 - Reactants: Bicyclo[3.2.2]nonan-6-one, Lithium Aluminum Hydride (LiAlH₄), anhydrous diethyl ether.
 - Procedure: A solution of Bicyclo[3.2.2]nonan-6-one in anhydrous diethyl ether is added dropwise to a stirred suspension of LiAlH4 in the same solvent at 0 °C. The reaction mixture is then stirred at room temperature until the reaction is complete (monitored by TLC). The reaction is quenched by the sequential addition of water and aqueous sodium hydroxide. The resulting precipitate is filtered, and the organic layer is separated, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield a mixture of endo- and exo-Bicyclo[3.2.2]nonan-6-ol.
 - Product Ratio: The reported ratio of endo to exo isomers is approximately 87:13.[2]



Synthesis of endo- and exo-Bicyclo[3.2.2]nonan-6-ol



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Caption: Reaction scheme for the synthesis of a mixture of endo- and exo-Bicyclo[3.2.2]nonan-6-ol.

Stereoselective Synthesis of (1S,6R)-Bicyclo[3.2.2]nonan-6-ol**

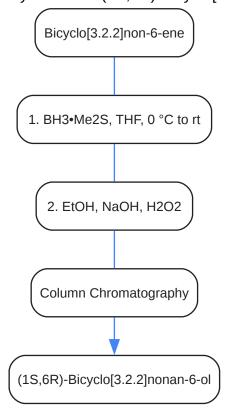
A stereoselective synthesis of (1S,6R)-Bicyclo[3.2.2]nonan-6-ol has been described as part of a multi-step synthesis of GABA derivatives.[3]

- Experimental Protocol:
 - Starting Material: Bicyclo[3.2.2]non-6-ene.
 - Procedure:
 - To a stirred solution of Bicyclo[3.2.2]non-6-ene in dried THF at 0 °C, BH₃•Me₂S is added dropwise under a nitrogen atmosphere.
 - The reaction mixture is stirred for 2 hours at room temperature.



- Ethanol is added, and the mixture is cooled to 0 °C.
- Aqueous NaOH (3 M) and 30% H₂O₂ are added dropwise.
- The mixture is stirred at room temperature for 6 hours.
- The reaction mixture is poured into ice water and extracted with ethyl acetate.
- The combined organic extracts are washed with 1 M HCl and brine, dried over anhydrous MgSO₄, and concentrated.
- The crude product is purified by column chromatography (silica gel, EtOAc/n-hexane = 1/10) to give (1S,6R)-Bicyclo[3.2.2]nonan-6-ol as a white solid.[3]

Stereoselective Synthesis of (1S,6R)-Bicyclo[3.2.2]nonan-6-ol



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Caption: Workflow for the stereoselective synthesis of (1S,6R)-Bicyclo[3.2.2]nonan-6-ol.

Spectral Data

Spectroscopic data is essential for the characterization of Bicyclo[3.2.2]nonan-6-ol.

¹H NMR Spectroscopy

The ¹H NMR spectrum of (1S,6R)-Bicyclo[3.2.2]nonan-6-ol has been reported as follows:

¹H NMR (500 MHz, CDCl₃) δ: 4.05–4.08 (m, 1H), 2.13–2.18 (m, 1H), 1.92–1.99 (m, 2H), 1.85–1.88 (m, 1H), 1.69–1.76 (m, 1H), 1.58–1.65 (m, 5H), 1.50–1.56 (m, 2H), 1.43–1.48 (m, 2H), 1.33 (bs, 1H).[3]

¹³C NMR and IR Spectroscopy

Detailed experimental ¹³C NMR and IR spectral data for **Bicyclo[3.2.2]nonan-6-ol** are not readily available in the public domain. Researchers are advised to acquire this data for their specific samples for unambiguous characterization.

Biological Activity

While there is a lack of specific studies on the biological activity of **Bicyclo[3.2.2]nonan-6-ol** itself, the bicyclo[3.2.2]nonane scaffold is a component of various biologically active compounds.

- Derivatives of 1,4-diazabicyclo[3.2.2]nonane have been investigated as potent and selective α7-nicotinic acetylcholine receptor (α7-nAChR) agonists, which are potential therapeutic agents for cognitive deficits in Alzheimer's disease.[4]
- Other aza-bicyclo[3.2.2]nonane derivatives have shown antiprotozoal activities, particularly against Plasmodium falciparum and Trypanosoma brucei rhodesiense.[5]
- Neolignans containing a 6-oxabicyclo[3.2.2]nonane skeleton, isolated from Magnolia denudata, have demonstrated anti-platelet-activating factor (PAF) activity.[6]

These findings suggest that the rigid bicyclo[3.2.2]nonane framework can serve as a valuable scaffold for the design of novel therapeutic agents. Further investigation into the biological



profile of Bicyclo[3.2.2]nonan-6-ol and its simple derivatives is warranted.

Conclusion

Bicyclo[3.2.2]nonan-6-ol is a structurally interesting molecule with potential applications as a building block in organic synthesis and drug discovery. This guide has summarized the available information on its structure, properties, and synthesis. While there are gaps in the publicly available experimental data, particularly for physical constants and certain spectral data, the provided protocols offer a solid foundation for its preparation and characterization. The documented biological activities of related bicyclo[3.2.2]nonane derivatives highlight the potential of this scaffold for the development of new therapeutic agents. Future research should focus on obtaining more complete experimental data for the pure endo and exo isomers and exploring the biological activity of this core molecule.

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